molecular formula C10H14ClNO3 B554970 (S)-2-Amino-2-phenylacetamide hydrochloride CAS No. 60079-51-8

(S)-2-Amino-2-phenylacetamide hydrochloride

Cat. No.: B554970
CAS No.: 60079-51-8
M. Wt: 186.64 g/mol
InChI Key: MGZWCDQAKCHOBX-FVGYRXGTSA-N
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Description

(S)-2-Amino-2-phenylacetamide hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride typically involves the reaction of (S)-2-Amino-2-phenylacetic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the following steps:

    Starting Material: (S)-2-Amino-2-phenylacetic acid.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.

    Product Isolation: The product is isolated by crystallization from the reaction mixture, followed by filtration and drying to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-2-phenylacetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-phenylacetamide hydrochloride: The enantiomer of (S)-2-Amino-2-phenylacetamide hydrochloride with similar chemical properties but different biological activities.

    2-Amino-2-phenylacetic acid: The precursor to this compound, used in similar synthetic applications.

    N-Phenylglycine: A structurally related compound with different functional groups and reactivity.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. The compound’s ability to interact selectively with chiral targets makes it valuable in the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

(2S)-2-amino-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAFHGMXCFTOU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628665
Record name (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60079-51-8
Record name (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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